8-(Trifluoromethyl)quinolin-5-amine
Overview
Description
Synthesis and Antibacterial Activity
The synthesis of novel 1-trifluoromethyl-4-quinolone derivatives, including 8-(Trifluoromethyl)quinolin-5-amine, involved an oxidative desulfurization-fluorination reaction to introduce the trifluoromethyl group at the N-1 position. This key step was crucial in the development of compounds with significant antibacterial activity, with one derivative exhibiting comparable effects to norfloxacin against various bacterial strains .
Molecular Structure Analysis
The molecular structure of 8-(Trifluoromethyl)quinolin-5-amine derivatives has been explored through various studies. For instance, the crystal structure of related compounds, such as 5,8-quinolinediones with acetylenic amine derivatives, was determined, revealing the influence of substituent position on crystal structure and hydrogen bonding . Additionally, the proton-transfer compound of 8-aminoquinoline with toluene-4-sulfonic acid showed unique protonation at the 8-amino group, forming a linear polymer structure through hydrogen bonding .
Chemical Reactions Analysis
The reactivity of 8-(Trifluoromethyl)quinolin-5-amine derivatives has been demonstrated in various chemical reactions. For example, the reaction with active methylene compounds led to the formation of novel fluorine-containing 1,7-phenanthroline derivatives, showcasing the versatility of these compounds in synthesizing nitrogen-containing heterocyclic systems . Furthermore, the ambiphilic molecule 8-(dimesitylboryl)quinoline exhibited rapid hydrolysis and formed coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), indicating the potential for diverse chemical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-(Trifluoromethyl)quinolin-5-amine derivatives have been studied through various spectroscopic and computational methods. For instance, IR spectral analysis supplemented by density functional theory (DFT) calculations provided insights into the influence of substituents on the carbonyl stretching IR bands . The solution behavior and spin-switching properties of related iron(II)-based coordination compounds were also investigated, highlighting the sensitivity of these properties to changes in the coordination environment .
Scientific Research Applications
Antimicrobial Properties
8-(Trifluoromethyl)quinolin-5-amine has shown potential in the synthesis of novel compounds with significant antimicrobial properties. For instance, it has been used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which demonstrated considerable antibacterial and antifungal activity (Holla et al., 2006). Additionally, quinoline derivatives containing 1,2,4-triazole moiety, synthesized from derivatives of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide, showed very good antimicrobial activity, comparable to standard drugs (Eswaran, Adhikari, & Shetty, 2009).
Anti-inflammatory and Antioxidant Activity
Compounds synthesized from quinolinyl amine nitriles, which include 8-(Trifluoromethyl)quinolin-5-amine, have been studied for their antidiabetic, anti-inflammatory, and antioxidant activities. The findings indicated moderate-to-good activity, suggesting the potential of these compounds in medical applications (Dalavai, Gomathi, Naresh, & Khan, 2020).
Applications in Organic Synthesis
8-(Trifluoromethyl)quinolin-5-amine plays a role in the synthesis of various organic compounds. For example, its interaction with sodium and potassium amides in liquid ammonia has been explored for the synthesis of quinoline-2-amines (Gurskaya, Selivanova, & Shteingarts, 2012). It has also been used in the synthesis and characterization of aluminum and zinc complexes, which are active catalysts for the ring-opening polymerization of ɛ-caprolactone (Qiao, Ma, & Wang, 2011).
Catalysis and Chemical Reactions
8-(Trifluoromethyl)quinolin-5-amine has been involved in various catalytic and chemical processes. For instance, it played a role in the solvothermal in situ domino N-alkylation reaction assisted by ferrous sulfate (Zhong et al., 2017). Furthermore, it has been used in the copper-catalyzed 5-position-selective C-H trifluoromethylation of 8-aminoquinoline derivatives (Kuninobu, Nishi, & Kanai, 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
8-(trifluoromethyl)quinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)6-2-1-5-15-9(6)7/h1-5H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLUPLVEVVDFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433775 | |
Record name | 8-(trifluoromethyl)quinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)quinolin-5-amine | |
CAS RN |
161431-57-8 | |
Record name | 8-(trifluoromethyl)quinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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